molecular formula C17H20N2O3S B15060454 5-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one

5-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one

Cat. No.: B15060454
M. Wt: 332.4 g/mol
InChI Key: PZDVWBXJPBNZDD-UHFFFAOYSA-N
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Description

5-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones It is characterized by the presence of a tosyl group attached to a piperidine ring, which is further connected to a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Tosyl Group: The tosyl group is introduced by reacting the piperidine derivative with tosyl chloride in the presence of a base such as pyridine.

    Formation of the Pyridinone Moiety: The final step involves the formation of the pyridinone ring through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-amine: A related compound with a similar pyridine ring structure.

    Piperidin-2-one: Another compound with a piperidine ring but lacking the tosyl group.

    Tosylpiperidine: A compound with a tosyl group attached to a piperidine ring but without the pyridinone moiety.

Uniqueness

5-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one is unique due to the combination of the tosyl group, piperidine ring, and pyridinone moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-1H-pyridin-2-one

InChI

InChI=1S/C17H20N2O3S/c1-13-5-8-15(9-6-13)23(21,22)19-11-3-2-4-16(19)14-7-10-17(20)18-12-14/h5-10,12,16H,2-4,11H2,1H3,(H,18,20)

InChI Key

PZDVWBXJPBNZDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CNC(=O)C=C3

Origin of Product

United States

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